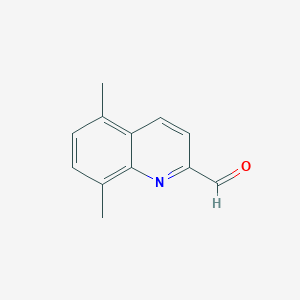
5,8-Dimethylquinoline-2-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,8-Dimethylquinoline-2-carbaldehyde is a derivative of quinoline, a heterocyclic aromatic organic compound. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of the aldehyde group at the 2-position and methyl groups at the 5 and 8 positions makes this compound a valuable intermediate in the synthesis of various heterocyclic compounds.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 5,8-Dimethylquinoline-2-carbaldehyde can be synthesized via the Riley reaction, which involves the oxidation of quinoline derivatives using selenium dioxide. The reaction typically requires heating the quinoline derivative with selenium dioxide in a suitable solvent such as dioxane or acetic acid .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the industrial process.
Types of Reactions:
Oxidation: The aldehyde group in this compound can undergo oxidation to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The methyl groups at the 5 and 8 positions can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Electrophilic substitution reactions can be carried out using reagents such as bromine or nitric acid under acidic conditions.
Major Products:
Oxidation: 5,8-Dimethylquinoline-2-carboxylic acid.
Reduction: 5,8-Dimethylquinoline-2-methanol.
Substitution: Various substituted quinoline derivatives depending on the electrophile used.
Aplicaciones Científicas De Investigación
5,8-Dimethylquinoline-2-carbaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex heterocyclic compounds.
Biology: It serves as a precursor for the synthesis of biologically active molecules.
Medicine: Quinoline derivatives, including this compound, are studied for their potential antimalarial, antibacterial, and anticancer activities.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 5,8-Dimethylquinoline-2-carbaldehyde depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes or receptors, leading to inhibition or activation of biological pathways. The presence of the aldehyde group allows it to form covalent bonds with nucleophilic sites in proteins, potentially altering their function.
Comparación Con Compuestos Similares
Quinoline-2-carbaldehyde: Lacks the methyl groups at the 5 and 8 positions.
5,7-Dimethylquinoline-2-carbaldehyde: Has methyl groups at the 5 and 7 positions instead of 5 and 8.
8-Hydroxy-5,7-dimethylquinoline-2-carbaldehyde: Contains a hydroxyl group at the 8 position.
Uniqueness: The presence of methyl groups at the 5 and 8 positions in 5,8-Dimethylquinoline-2-carbaldehyde provides unique steric and electronic properties, making it a valuable intermediate for the synthesis of specific heterocyclic compounds. Its unique structure can influence its reactivity and biological activity compared to other quinoline derivatives.
Propiedades
Fórmula molecular |
C12H11NO |
|---|---|
Peso molecular |
185.22 g/mol |
Nombre IUPAC |
5,8-dimethylquinoline-2-carbaldehyde |
InChI |
InChI=1S/C12H11NO/c1-8-3-4-9(2)12-11(8)6-5-10(7-14)13-12/h3-7H,1-2H3 |
Clave InChI |
PAQRALDFZMAGMK-UHFFFAOYSA-N |
SMILES canónico |
CC1=C2C=CC(=NC2=C(C=C1)C)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


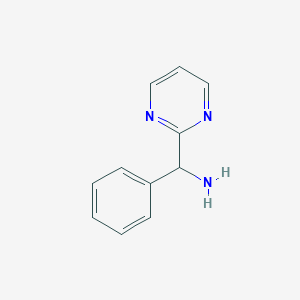
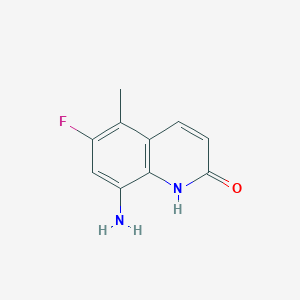
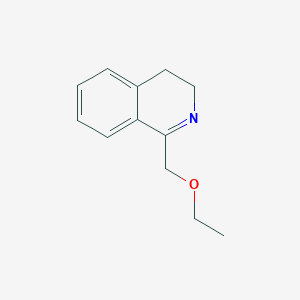



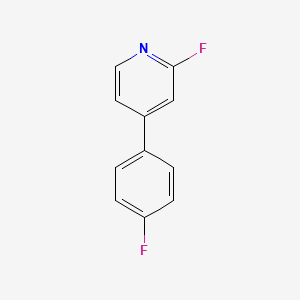

![1-Isopropyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile](/img/structure/B11905217.png)

![3,4-Dichloro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B11905227.png)

![5-Oxaspiro[2.4]heptan-6-imine hydrobromide](/img/structure/B11905242.png)

